molecular formula C12H15BrFNO B8167507 5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide

5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide

Cat. No.: B8167507
M. Wt: 288.16 g/mol
InChI Key: QXJXHWGRZYBLMA-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide is an organic compound with the molecular formula C12H15BrFNO It is a derivative of benzamide, featuring bromine, fluorine, and methyl substituents on the benzene ring, along with diethylamine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide typically involves the following steps:

    Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Amidation: The final step involves the formation of the amide bond by reacting the brominated and fluorinated benzene derivative with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and selectivity, while the diethylamine group facilitates its solubility and bioavailability. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N,N-diethyl-4-fluoro-2-methylbenzamide
  • 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide
  • 2-Bromo-5-fluoro-N-methylbenzamide

Uniqueness

5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methyl groups, along with the diethylamine functionality, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N,N-diethyl-2-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c1-4-15(5-2)12(16)9-7-10(13)8(3)6-11(9)14/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJXHWGRZYBLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C(=C1)Br)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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